O-Cyclohexyl O-ethyl propylphosphonothioate
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Overview
Description
O-Cyclohexyl O-ethyl propylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a propylphosphonothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-ethyl propylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with cyclohexanol. This method ensures the formation of the desired phosphonothioate ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is typically carried out in the presence of a solvent such as toluene or dichloromethane to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl O-ethyl propylphosphonothioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or propyl groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O-Cyclohexyl O-ethyl propylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of O-Cyclohexyl O-ethyl propylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis of pests .
Comparison with Similar Compounds
Similar Compounds
Profenofos: O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate.
Chlorpyrifos: O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate.
Diazinon: O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate.
Uniqueness
O-Cyclohexyl O-ethyl propylphosphonothioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, making it less susceptible to hydrolysis compared to other similar compounds .
Properties
CAS No. |
62507-71-5 |
---|---|
Molecular Formula |
C11H23O2PS |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
cyclohexyloxy-ethoxy-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H23O2PS/c1-3-10-14(15,12-4-2)13-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
TZILFSZNNIGTNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=S)(OCC)OC1CCCCC1 |
Origin of Product |
United States |
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